N-benzylprop-2-yn-1-amine

Description

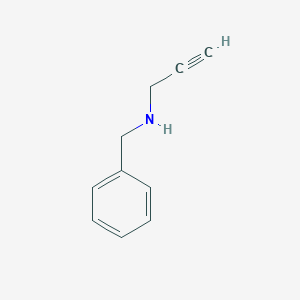

Structure

3D Structure

Properties

IUPAC Name |

N-benzylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYBFSGEBHSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152552 | |

| Record name | N-Propargylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-51-9 | |

| Record name | N-2-Propyn-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propargylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1197-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propargylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylprop-1-yn-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Propargylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8D34H25RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzylprop-2-yn-1-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylprop-2-yn-1-amine, a secondary amine featuring both a benzyl and a propargyl group, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to known monoamine oxidase (MAO) inhibitors, such as pargyline, suggests potential applications in the treatment of neurological disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical Structure and Identification

This compound is characterized by a benzyl group and a propargyl group attached to a central nitrogen atom.

-

IUPAC Name: this compound

-

Synonyms: Benzylpropargylamine, N-Demethylpargyline, N-(2-Propynyl)benzylamine

-

CAS Number: 1197-51-9

-

Molecular Formula: C₁₀H₁₁N

-

Molecular Weight: 145.20 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | Colorless to brown clear liquid | [2] |

| Boiling Point | 138 °C at 15 mmHg | |

| Solubility | The hydrochloride salt is soluble in water, alcohols, and aqueous buffers. | [3] |

| Purity | >95.0% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of a primary amine with a propargyl halide. A common and efficient method involves the reaction of benzylamine with propargyl bromide.

Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of this compound.[4]

Materials:

-

Benzylamine

-

Propargyl bromide (or propargyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Argon or Nitrogen)

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous acetonitrile, benzylamine, and anhydrous potassium carbonate.

-

While stirring, add propargyl bromide dropwise to the mixture.

-

Heat the reaction mixture to 90 °C under an inert argon atmosphere and maintain for 12 hours.[4]

-

After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by flash chromatography on a silica gel column, eluting with a mixture of hexane and ethyl acetate (e.g., 10:1 v/v).[4]

-

Collect the fractions containing the product and concentrate them under reduced pressure to yield this compound as a pale yellow oil.[4]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.37-7.23 | m | 5H | Aromatic protons (Ar-H) |

| 3.88 | s | 2H | Benzyl CH₂ |

| 3.42 | d | 2H | Propargyl CH₂ |

| 2.26 | t | 1H | Acetylenic proton (≡C-H) |

| Solvent: Chloroform-d | |||

| Reference: Org. Biomol. Chem., 2011, 9, 1148-1159[4] |

¹³C NMR Spectroscopy

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 138-140 |

| Aromatic CH | 127-129 |

| Benzyl CH₂ | ~52 |

| Propargyl CH₂ | ~38 |

| Acetylenic C-H | ~80 |

| Acetylenic C | ~72 |

Infrared (IR) Spectroscopy

As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration in its IR spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3310 | Weak to medium |

| C≡C-H Stretch | ~3300 | Sharp, medium |

| C≡C Stretch | 2100-2260 | Weak to medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C-N Stretch | 1020-1250 | Medium |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 145. Common fragmentation patterns for benzylamines include the loss of a hydrogen atom to form the [M-1]⁺ ion and cleavage of the benzylic C-N bond to produce the tropylium ion at m/z 91.

Biological Activity and Mechanism of Action

Monoamine Oxidase (MAO) Inhibition

This compound is the N-demethylated metabolite of pargyline, a well-known non-selective, irreversible monoamine oxidase (MAO) inhibitor.[3] Pargyline itself shows inhibitory activity against both MAO-A and MAO-B.[3] The propargylamine moiety is a key structural feature for the irreversible inhibition of MAO enzymes. It is highly probable that this compound also functions as an MAO inhibitor.

MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.[5] Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which is the therapeutic basis for the use of MAO inhibitors in the treatment of depression and Parkinson's disease.

Signaling Pathway of MAO Inhibition

The inhibition of MAO by propargylamine-containing compounds involves the formation of a covalent adduct with the FAD cofactor at the active site of the enzyme, leading to its irreversible inactivation. This prevents the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.

Caption: Proposed mechanism of action via Monoamine Oxidase (MAO) inhibition.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of this compound.

Procedure:

-

Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure (for liquid sample):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.

-

Identify the characteristic absorption bands corresponding to the N-H, C≡C-H, C≡C, aromatic C-H, aliphatic C-H, and C-N bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure (using Electron Ionization - EI):

-

Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

-

Identify the molecular ion peak (M⁺) and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum, such as the formation of the tropylium ion (m/z 91).

Conclusion for Drug Development Professionals

This compound presents a compelling scaffold for the development of novel therapeutics targeting the central nervous system. Its likely activity as a monoamine oxidase inhibitor, inferred from its close structural relationship to pargyline, positions it as a lead compound for the design of new treatments for depression and neurodegenerative diseases like Parkinson's disease. The presence of the propargylamine moiety is a well-established pharmacophore for irreversible MAO inhibition. Further research should focus on obtaining quantitative in vitro data on its inhibitory potency and selectivity for MAO-A and MAO-B. Moreover, exploration of structure-activity relationships through derivatization of the benzyl and propargyl groups could lead to the discovery of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The synthetic accessibility and the clear biological hypothesis make this compound and its analogs a promising area for further investigation in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. n-Prop-2-yn-1-ylprop-2-en-1-amine | C6H9N | CID 3803614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pargyline - Wikipedia [en.wikipedia.org]

- 4. The neuropharmacological profile of N-methyl-N-propargyl-2-aminotetralin: a potent monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-benzylprop-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzylprop-2-yn-1-amine, a valuable building block in medicinal chemistry and organic synthesis. This document details established synthetic protocols, summarizes key characterization data, and presents a logical workflow for its preparation.

Introduction

This compound, also known as benzylpropargylamine, is a secondary amine containing both a benzyl and a propargyl group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of the terminal alkyne allows for its use in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward introduction of this moiety into larger scaffolds.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the N-alkylation of either benzylamine with a propargyl halide or propargylamine with a benzyl halide.

Method 1: N-Alkylation of Benzylamine with Propargyl Bromide

This method involves the reaction of benzylamine with propargyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Reaction Scheme:

Method 2: N-Alkylation of Propargylamine with Benzyl Bromide

An alternative approach is the reaction of propargylamine with benzyl bromide, again in the presence of a base.[1]

Reaction Scheme:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via N-Alkylation of Benzylamine

This protocol is adapted from established procedures for the synthesis of this compound.[2]

-

Materials:

-

Benzylamine

-

Propargyl bromide (80% in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Apparatus for filtration

-

Rotary evaporator

-

Standard laboratory glassware for extraction and chromatography

-

-

Procedure:

-

To a round-bottom flask, add benzylamine (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature.

-

Slowly add propargyl bromide (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow oil.

-

Protocol 2: Synthesis via N-Alkylation of Propargylamine

This protocol is based on a reported synthesis of this compound.[1]

-

Materials:

-

Prop-2-yn-1-amine (propargylamine)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), suspend anhydrous potassium carbonate (1.2 eq) in anhydrous acetonitrile.

-

Add prop-2-yn-1-amine (3.0 eq) to the suspension.

-

Add benzyl bromide (1.0 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.[1]

-

After cooling to room temperature, filter the mixture and remove the solvent from the filtrate in vacuo.[1]

-

Purify the resulting residue by flash chromatography on silica gel using a hexane:EtOAc (10:1) eluent to yield the product as a pale yellow oil.[1]

-

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | |

| Molecular Weight | 145.20 g/mol | |

| CAS Number | 1197-51-9 | |

| Appearance | Colorless to Brown clear liquid | |

| Purity | >95.0% (GC) |

Table 1: Physicochemical Properties of this compound

| Technique | Observed Data |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.37-7.23 (m, 5H, Ar-H), 3.88 (s, 2H, CH₂), 3.42 (d, J=2.4 Hz, 2H, CH₂), 2.26 (t, J=2.4 Hz, 1H, ≡CH) |

| ¹³C NMR (Predicted) | Aromatic C: 127-140 ppm, Benzyl CH₂: ~50-55 ppm, Propargyl CH₂: ~35-40 ppm, Alkyne C: ~70-85 ppm |

| IR (Predicted) | N-H stretch: ~3300-3350 cm⁻¹ (weak), C-H (sp³): ~2850-3000 cm⁻¹, C≡C-H stretch: ~3300 cm⁻¹, C≡C stretch: ~2100-2150 cm⁻¹, C-N stretch: ~1020-1250 cm⁻¹ |

| Mass Spec. (Predicted) | Molecular Ion [M]⁺: m/z 145, Base Peak: m/z 91 (loss of propargyl group) |

Table 2: Spectroscopic Data for this compound

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound via the N-alkylation of benzylamine.

Caption: Synthesis and purification workflow for this compound.

References

Spectroscopic Profile of N-benzylprop-2-yn-1-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile secondary amine, N-benzylprop-2-yn-1-amine. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to facilitate the synthesis and characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37-7.23 | m | 5H | Ar-H |

| 3.88 | s | 2H | Ph-CH₂ -N |

| 3.42 | d (J=2.4 Hz) | 2H | N-CH₂ -C≡ |

| 2.26 | t (J=2.4 Hz) | 1H | ≡C-H |

Solvent: Chloroform-d (CDCl₃), Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 139.4 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.4 | Ar-C H |

| 127.2 | Ar-C H |

| 82.1 | -C ≡C- |

| 71.6 | -C≡C H |

| 52.3 | Ph-C H₂-N |

| 37.4 | N-C H₂-C≡ |

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy confirms the presence of key functional groups in this compound. As a secondary amine, it exhibits a characteristic N-H stretching vibration.[1][2][3][4] The terminal alkyne group is also clearly identifiable.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310-3350 | Medium, sharp | N-H stretch (secondary amine) |

| ~3300 | Strong, sharp | ≡C-H stretch (alkyne) |

| ~2120 | Weak, sharp | C≡C stretch (alkyne) |

| ~3030 | Medium | Ar C-H stretch |

| ~1600, 1495, 1450 | Medium-Weak | Ar C=C bending |

| ~1250-1020 | Medium-Weak | C-N stretch (aliphatic amine) |

| ~700-750 | Strong | Ar C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol .[3]

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 145 | [M]⁺ (Molecular Ion) |

| 144 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 54 | [C₄H₄N]⁺ |

Experimental Protocols

Synthesis of this compound.[5]

A suspension of benzyl bromide (1 equivalent), prop-2-yn-1-amine (3 equivalents), and potassium carbonate (1.2 equivalents) in anhydrous acetonitrile is stirred at 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the solid is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel using a hexane:ethyl acetate (10:1) eluent to yield this compound as a pale yellow oil.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between potassium bromide (KBr) plates for analysis.

Mass Spectrometry (MS): Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

References

N-benzylprop-2-yn-1-amine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of N-benzylprop-2-yn-1-amine

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a versatile building block in organic synthesis.

Chemical Stability

This compound is a combustible liquid that is generally stable under standard ambient conditions, such as at room temperature. However, its reactivity profile necessitates specific handling and storage to prevent degradation. The compound is known to be sensitive to air and carbon dioxide, which can impact its purity over time. It is crucial to handle and store this reagent under an inert atmosphere to mitigate these sensitivities.

Furthermore, this compound can form explosive mixtures with air upon intense heating, with a critical range starting approximately 15 Kelvin below its flash point of 104 °C.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the provided literature, its chemical structure suggests potential routes of degradation. The presence of an amine functional group makes it susceptible to oxidation, particularly when exposed to air. The propargyl group, containing a terminal alkyne, can also undergo various reactions, including oxidation or hydration, especially in the presence of certain metals or acidic/basic conditions. General studies on amines indicate that they can undergo thermal and oxidative degradation.[1] For instance, a related cyclopropyl amine has been shown to undergo hydrolytic degradation under high pH conditions.[2]

Recommended Storage and Handling

To maintain the quality and stability of this compound, adherence to proper storage and handling protocols is essential. The following table summarizes the key recommendations compiled from safety data sheets and supplier information.

| Parameter | Recommendation | Source |

| Storage Temperature | Store in a cool, dark place. A specific recommendation is below 15°C. The product label should be consulted for the recommended storage temperature. | |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | |

| Container | Keep the container tightly closed. | |

| Ventilation | Store in a well-ventilated place. | |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge. | |

| Incompatible Materials | Information on specific incompatible materials is not detailed in the provided results. However, its sensitivity to air and CO2 should be noted. | |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |

Experimental Workflow for Ensuring Stability

The following diagram illustrates a logical workflow for maintaining the stability of this compound throughout its lifecycle in a laboratory setting.

Caption: Workflow for this compound Stability Management.

References

- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-benzylprop-2-yn-1-amine: Synonyms, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylprop-2-yn-1-amine, a versatile chemical intermediate and a significant metabolite of the monoamine oxidase (MAO) inhibitor pargyline, holds considerable interest in the fields of neuropharmacology and medicinal chemistry. This technical guide provides a detailed overview of its synonyms, alternative names, and key chemical properties. It further delves into its primary biological activity as a monoamine oxidase inhibitor, presenting available data on its effects. This document also includes a detailed experimental protocol for its synthesis and a proposed mechanism of action, visualized through a signaling pathway diagram, to support further research and development efforts.

Nomenclature and Identification

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and unambiguous communication.

| Type | Name/Identifier |

| Systematic (IUPAC) Name | This compound |

| Common Names | Benzylpropargylamine, N-(2-Propynyl)benzylamine |

| Alternative Name | N-Demethylpargyline |

| CAS Number | 1197-51-9[1][2][3] |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 103-104 °C at 11 mmHg |

| Density | 0.96 g/mL at 25 °C |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established chemical literature.

Reaction: Benzylamine + Propargyl Bromide → this compound

Materials:

-

Benzylamine

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzylamine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Slowly add propargyl bromide (1.1 equivalents) to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity: Monoamine Oxidase Inhibition

This compound is primarily recognized for its activity as a monoamine oxidase (MAO) inhibitor. It is a significant metabolite of pargyline, a known non-selective irreversible MAO inhibitor.[4][5] Research indicates that this compound itself is a potent inhibitor, with a notable selectivity for MAO-B.[6]

This selective MAO-B inhibition is a key characteristic that makes this compound and its derivatives interesting for the development of therapeutic agents for neurodegenerative diseases such as Parkinson's disease, where MAO-B activity is elevated.

Proposed Mechanism of Action

The inhibitory activity of this compound on monoamine oxidase is believed to be irreversible, a characteristic shared with its parent compound, pargyline. The propargyl group is essential for this mechanism. It is proposed that the terminal alkyne of the propargyl group forms a covalent adduct with the FAD cofactor at the active site of the MAO enzyme, leading to its inactivation.

Below is a logical diagram illustrating the proposed mechanism of MAO-B inhibition by this compound.

Caption: Proposed mechanism of irreversible MAO-B inhibition by this compound.

Experimental Workflow for MAO Inhibition Assay

To quantitatively assess the inhibitory potential of this compound on MAO-A and MAO-B, a standard fluorometric or spectrophotometric assay can be employed. Below is a generalized workflow.

Caption: General experimental workflow for determining the IC50 of an MAO inhibitor.

Conclusion

This compound is a compound with significant potential in neuropharmacology, primarily due to its selective inhibition of monoamine oxidase B. Its role as a major metabolite of pargyline underscores its biological relevance. This guide provides a foundational resource for researchers, offering a compilation of its nomenclature, properties, a detailed synthesis protocol, and an overview of its biological activity. The provided diagrams for its proposed mechanism of action and a general experimental workflow are intended to facilitate further investigation into this promising molecule and its derivatives for the development of novel therapeutics. Further quantitative in vitro studies are warranted to precisely determine its inhibitory constants against both MAO isoforms.

References

- 1. This compound | 1197-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. BENZYL-PROP-2-YNYL-AMINE | 1197-51-9 [chemicalbook.com]

- 4. Pargyline - Wikipedia [en.wikipedia.org]

- 5. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-propargylbenzylamine, a major metabolite of pargyline, is a potent inhibitor of monoamine oxidase type B in rats in vivo: a comparison with deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Analysis of N-benzylprop-2-yn-1-amine

This technical guide provides a comprehensive overview of the methods used to assess the purity and characterize N-benzylprop-2-yn-1-amine, a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques applicable to this compound.

Introduction to this compound and its Quality Control

This compound (CAS No. 1197-51-9) is a secondary amine containing a benzyl group and a propargyl group. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final product. A multi-faceted analytical approach is typically employed to ensure its identity, purity, and the absence of significant impurities. Commercial suppliers often specify a purity of greater than 95.0%, which is commonly determined by Gas Chromatography (GC). Further characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, and other chromatographic and spectroscopic techniques.

The following sections detail the primary analytical methods for the quality control of this compound, including representative experimental protocols and data presentation.

Chromatographic Methods for Purity Determination

Chromatographic techniques are central to determining the purity of this compound by separating it from potential impurities, such as starting materials, by-products, and degradation products.

Gas Chromatography (GC)

Gas chromatography is the most frequently cited method for the purity assessment of this compound. Due to the basic nature of the amine, special consideration must be given to the selection of the column and instrument parameters to prevent peak tailing and ensure accurate quantification.

This protocol is a representative method based on best practices for the analysis of volatile amines and would require validation for specific applications.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A base-deactivated column is recommended to minimize peak tailing. An example is an Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or a specific amine-dedicated column like an Rtx-5 Amine.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector:

-

Temperature: 250 °C

-

Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at 15 °C/min.

-

Final Temperature: 280 °C, hold for 5 minutes.

-

-

Detector (FID):

-

Temperature: 300 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Nitrogen): 25 mL/min

-

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is another powerful technique for the purity analysis of this compound, particularly for non-volatile impurities.

This protocol is a starting point for method development and would require optimization and validation.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient Program:

-

Time (min) | % A | % B

-

--- | --- | ---

-

0 | 90 | 10

-

20 | 10 | 90

-

25 | 10 | 90

-

26 | 90 | 10

-

30 | 90 | 10

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

Spectroscopic Methods for Structural Elucidation and Purity

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and can also be used for quantitative purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A high-purity certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a vial.

-

Accurately weigh a suitable amount of the internal standard into the same vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask.

-

Transfer an aliquot of the solution to an NMR tube.

-

-

NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): A long delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (e.g., 30-60 seconds).

-

Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8 or 16).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

-

Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

-

-

Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

P = Purity of the internal standard

-

sample = this compound

-

IS = Internal Standard

-

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

-

Mass Spectrometry: Typically coupled with a chromatographic technique (GC-MS or LC-MS), MS provides information about the molecular weight of this compound and its fragmentation pattern, which helps in structural confirmation and identification of impurities.

-

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H bond, C≡C triple bond, and aromatic C-H bonds.

Data Presentation

Quantitative data from the various analytical methods should be summarized in a clear and concise manner to allow for easy comparison and assessment of the material's quality.

Table 1: Summary of Purity Analysis for a Representative Batch of this compound

| Parameter | Method | Result | Specification |

| Purity | GC-FID | 98.5% (area %) | > 95.0% |

| Purity | ¹H qNMR | 98.2% (w/w) | Report Value |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | MS | [M+H]⁺ = 146.1 | Conforms |

| Appearance | Visual | Colorless to pale yellow liquid | Conforms |

Table 2: Chromatographic Data

| Method | Analyte | Retention Time (min) | Relative Retention Time |

| GC-FID | This compound | 12.5 | 1.00 |

| Impurity A | 10.2 | 0.82 | |

| Impurity B | 14.1 | 1.13 | |

| RP-HPLC | This compound | 15.8 | 1.00 |

Visualizations

The following diagrams illustrate the logical workflows and relationships in the analysis of this compound.

Caption: Overall analytical workflow for this compound.

Caption: Relationship between analytical techniques.

An In-depth Technical Guide to the Solubility of N-benzylprop-2-yn-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-benzylprop-2-yn-1-amine hydrochloride in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature and databases, this document focuses on qualitative solubility information and provides a detailed, generic experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction

This compound hydrochloride is an organic compound that holds interest in medicinal chemistry and drug discovery. Understanding its solubility is a critical first step in the development of any potential pharmaceutical application, as solubility significantly impacts bioavailability, formulation, and dosage. This guide summarizes the available qualitative solubility information and provides a practical framework for researchers to determine quantitative solubility in their own laboratories.

Physicochemical Properties

Before discussing solubility, it is essential to understand some of the basic physicochemical properties of this compound hydrochloride.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| Appearance | Typically a solid, crystalline powder |

| CAS Number | 1007-53-0 |

Solubility Profile

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound hydrochloride. However, based on its chemical structure as an amine hydrochloride salt, a qualitative solubility profile can be inferred. The hydrochloride salt form generally increases the polarity of the parent amine, enhancing its solubility in polar solvents.

Table 1: Qualitative Solubility of this compound hydrochloride

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble | The ionic nature of the hydrochloride salt allows for strong interactions with polar protic solvents capable of hydrogen bonding. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | The polarity of these solvents can typically overcome the lattice energy of the salt to some extent. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl ether | Insoluble to Sparingly Soluble | The large difference in polarity between the ionic salt and nonpolar solvents results in poor solvation. |

Note: This information is based on general principles of chemical solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following is a detailed, generic protocol for determining the solubility of a solid compound like this compound hydrochloride. This method is based on the equilibrium shake-flask method, which is a common technique for measuring thermodynamic solubility.[1][2]

Objective: To determine the saturation concentration of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound hydrochloride in the chosen solvent to create a calibration curve for the analytical method.

-

Sample Preparation:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Use the calibration curve to calculate the concentration of this compound hydrochloride in the diluted samples.

-

Account for the dilution factor to determine the solubility of the compound in the original undiluted supernatant.

-

Report the average solubility and standard deviation for the triplicate samples for each solvent.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound hydrochloride.

Caption: Workflow for Solubility Determination.

Conclusion

References

Physical state and appearance of N-benzylprop-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylprop-2-yn-1-amine, a member of the propargylamine family, is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a reactive propargyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical state, appearance, and other key technical data of this compound, along with detailed experimental protocols and visualizations to support its use in a research and development setting.

Physicochemical Properties

This compound is a clear, colorless to brown liquid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Appearance | Colorless to brown clear liquid | [1] |

| Molecular Formula | C₁₀H₁₁N | |

| Molecular Weight | 145.20 g/mol | |

| Boiling Point | 138 °C at 15 mmHg | |

| Flash Point | 104 °C | |

| Solubility | Soluble in water, alcohols, and aqueous buffers (as hydrochloride salt) | [2] |

Note: Solubility data is for the hydrochloride salt of the closely related N-benzyl-N-methylprop-2-yn-1-amine, which suggests that the free base, this compound, is likely soluble in organic solvents.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the N-alkylation of benzylamine with propargyl bromide.

Materials:

-

Benzylamine

-

Propargyl bromide (80% in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel

-

Rotary evaporator

-

Standard laboratory glassware for extraction and chromatography

Procedure:

-

To a suspension of anhydrous potassium carbonate (58.3 mmol) in anhydrous acetonitrile (150.0 ml) in a round-bottom flask, add benzylamine (48.6 mmol) and propargyl bromide (145.0 mmol).

-

The reaction mixture is stirred vigorously at 90 °C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, the solid potassium carbonate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by flash chromatography on silica gel using a hexane:ethyl acetate (10:1) mixture as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a pale yellow oil (yields of up to 94% have been reported).[3]

Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods such as NMR.

-

¹H NMR (400 MHz, CDCl₃): δ 7.37-7.23 (m, 5H, Ar-H), 3.88 (s, 2H, CH₂), 3.42 (d, J=2.4 Hz, 2H, CH₂), 2.26 (t, J=2.4 Hz, 1H, ≡CH).[3]

Visualizations

Synthesis Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Biological Context: Role in Neuroprotection

The propargylamine moiety is a key pharmacophore in several drugs used for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds often act as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine and other monoamines in the brain, which is believed to have neuroprotective effects. The diagram below illustrates a generalized signaling pathway associated with the neuroprotective effects of propargylamine-containing compounds.

Caption: Generalized neuroprotective pathway of propargylamine derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. It is also recommended to store the compound under an inert gas as it may be air-sensitive.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For more specific applications and advanced protocols, further consultation of specialized literature is recommended.

References

Molecular weight and formula of N-benzylprop-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

N-benzylprop-2-yn-1-amine, also known as Benzylpropargylamine, is a chemical compound with significant relevance in various fields of chemical and pharmaceutical research. This technical guide provides a concise summary of its core molecular properties.

Molecular Identity and Properties

This compound is characterized by the presence of a benzyl group and a propargyl group attached to a central nitrogen atom. This structure makes it a valuable building block in organic synthesis.

| Identifier | Value |

| Chemical Formula | C₁₀H₁₁N |

| Molecular Weight | 145.21 g/mol |

| CAS Number | 1197-51-9[1][2] |

| Synonyms | Benzylpropargylamine, N-Demethylpargyline, N-(2-Propynyl)benzylamine[2] |

Structural Representation

The logical relationship of the atoms in this compound can be visualized as a benzyl group and a propargyl group connected to a nitrogen atom.

References

CAS number and MDL number for N-benzylprop-2-yn-1-amine

An In-depth Technical Guide to N-benzylprop-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with applications in synthetic chemistry and potential relevance in medicinal chemistry. This document outlines its chemical identifiers, physical properties, a detailed synthesis protocol, and insights into its reactivity and potential biological significance.

Chemical Identification and Properties

This compound, also known as benzylpropargylamine, is a chemical intermediate utilized in various organic syntheses. Its key identifiers and properties are summarized below for easy reference.

| Identifier | Value |

| CAS Number | 1197-51-9[1][2] |

| MDL Number | MFCD02731101 |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Synonyms | Benzylpropargylamine, N-Demethylpargyline, N-(2-Propynyl)benzylamine |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of (bromomethyl)benzene with prop-2-yn-1-amine in the presence of a base.

Experimental Protocol

Materials:

-

(Bromomethyl)benzene

-

Prop-2-yn-1-amine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Argon gas

-

Silica gel for flash chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

A suspension of (bromomethyl)benzene (5.8 ml, 48.6 mmol), prop-2-yn-1-amine (10.0 ml, 145.0 mmol), and K₂CO₃ (8.0 g, 58.3 mmol) in anhydrous CH₃CN (150.0 ml) is prepared in a suitable reaction vessel.

-

The reaction mixture is stirred at 90 °C under an argon atmosphere for 12 hours.

-

After the reaction is complete, the mixture is filtered to remove solid residues.

-

The solvent is removed from the filtrate in vacuo.

-

The resulting residue is purified by flash chromatography on silica gel using a mobile phase of hexane:EtOAc (10:1) to yield the final product as a pale yellow oil.

Chemical Reactivity and Applications

This compound serves as a valuable building block in organic synthesis. The presence of the terminal alkyne group makes it a suitable substrate for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, for the synthesis of more complex molecules.

Furthermore, it participates in cyclization reactions. For instance, it can react with carbon dioxide (CO₂) in the presence of a suitable catalyst to form heterocyclic compounds like 2-oxazolidinones. This reactivity highlights its utility in the synthesis of diverse chemical scaffolds.

Potential Biological Significance

While direct studies on the specific signaling pathways of this compound are not extensively documented in publicly available literature, the propargylamine moiety is a key pharmacophore in several biologically active molecules. For example, derivatives containing the N-(prop-2-yn-1-yl)amino group have been shown to exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3] These receptors are implicated in a variety of neurological disorders.

Compounds incorporating this moiety have also demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) A/B.[3] These enzymes are important targets in the development of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The structural similarity of this compound to these active compounds suggests its potential as a scaffold or intermediate in the design and synthesis of novel therapeutic agents targeting these pathways.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for N-benzylprop-2-yn-1-amine in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-benzylprop-2-yn-1-amine in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful ligation technique offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and materials science.

Introduction to this compound in CuAAC

This compound is a versatile terminal alkyne building block for CuAAC reactions. The presence of the benzyl group provides a degree of lipophilicity, while the secondary amine offers a potential site for further functionalization. The copper(I)-catalyzed reaction between this compound and an azide-functionalized molecule proceeds with high regioselectivity to yield the 1,4-disubstituted triazole product. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. The hydrochloride salt of this compound is often used to improve solubility in aqueous reaction media.[1]

Reaction Mechanism and Workflow

The copper(I)-catalyzed azide-alkyne cycloaddition follows a well-established mechanistic pathway. The active Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent, forms a copper acetylide intermediate with this compound. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the catalyst.

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A typical experimental workflow for a CuAAC reaction involving this compound is outlined below. This workflow can be adapted based on the specific substrates and desired scale of the reaction.

Caption: A typical experimental workflow for a CuAAC reaction.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the copper-catalyzed cycloaddition of this compound and related alkynes with various azides. These data serve as a starting point for reaction optimization.

Table 1: General Reaction Conditions for CuAAC with this compound

| Parameter | Recommended Range | Typical Starting Point | Notes |

| Alkyne to Azide Ratio | 1:1 to 1.2:1 | 1.1:1 | An excess of the more accessible reagent can drive the reaction to completion. |

| Copper Catalyst | 0.5 - 5 mol% | 1 mol% | CuSO₄/Sodium Ascorbate or CuI are common choices. |

| Reducing Agent | 1 - 10 eq. (to Cu) | 5 eq. | Sodium ascorbate is the most frequently used reducing agent for in situ Cu(I) generation. |

| Ligand | 0 - 5 eq. (to Cu) | 1-2 eq. | Ligands like TBTA can accelerate the reaction and prevent catalyst disproportionation. |

| Solvent | Various | t-BuOH/H₂O (1:1) | Common solvents include THF, DMF, DMSO, and aqueous mixtures.[1] |

| Temperature | Room Temp. - 80°C | Room Temperature | Most reactions proceed efficiently at ambient temperature. |

| Reaction Time | 1 - 24 hours | 12 hours | Reaction progress should be monitored by TLC or LC-MS. |

Table 2: Representative Yields for CuAAC Reactions

| Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 12 | >95 (expected) | General Protocol |

| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | 96 | [2] |

| Phenylacetylene | 4-Fluorobenzyl Azide | CuI | Cyrene™ | 30 | 12 | 92 | [2] |

| 1-Ethynyl-4-methoxybenzene | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | 94 | [2] |

| Propargyl Alcohol | Benzyl Azide | CuI | Cyrene™ | 30 | 12 | 89 | [2] |

| Tripropargylamine | Benzyl Azide | CuI | CH₂Cl₂/H₂O | RT | 10 | 84 | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1,4-Disubstituted Triazole using this compound

This protocol provides a general method for the small-scale synthesis of a 1-(benzyl)-4-((benzylamino)methyl)-1H-1,2,3-triazole derivative.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.1 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 mmol) in water (1 mL).

-

In another vial, dissolve copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole.

Protocol 2: Synthesis of Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine

This protocol is adapted from a literature procedure for the synthesis of a common ligand used in click chemistry and demonstrates a multi-step click reaction.[3]

Materials:

-

Tripropargylamine

-

Benzyl azide

-

Copper(I) iodide (CuI)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Diethyl ether

Procedure:

-

To a solution of tripropargylamine (1.0 mmol) in dichloromethane (10 mL), add benzyl azide (3.3 mmol).

-

Add a suspension of copper(I) iodide (0.1 mmol) in deionized water (1 mL).

-

Stir the biphasic mixture vigorously at room temperature for 10-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of starting materials and the appearance of mono-, di-, and tri-substituted products.[3]

-

After the reaction is complete, filter the mixture to remove insoluble copper salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product will begin to precipitate. Add diethyl ether to the residue to induce further precipitation.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine as a white to off-white powder.[3]

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Slow or Incomplete Reaction | - Insufficient catalyst activity- Poor solubility of reactants- Presence of oxygen | - Add a ligand such as TBTA or increase catalyst loading.- Use a co-solvent system (e.g., DMSO/water, DMF/water).- Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Formation of Side Products | - Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure an excess of the reducing agent (sodium ascorbate) is present and degas the reaction mixture. |

| Difficulty in Product Purification | - Copper coordination to the triazole product | - After the reaction, pass the crude mixture through a short plug of silica gel.- Perform a liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA. |

Applications in Drug Discovery and Bioconjugation

The 1,2,3-triazole core is a well-established pharmacophore found in numerous biologically active compounds. The CuAAC reaction with this compound provides a straightforward route to novel triazole-containing molecules with potential therapeutic applications. The resulting triazole ring is metabolically stable and can act as a rigid linker or a pharmacologically active component.

In bioconjugation, the biocompatibility of the click reaction allows for the labeling and modification of biomolecules such as peptides, proteins, and nucleic acids under mild, aqueous conditions. The small size of the alkyne and azide functional groups minimizes perturbation to the biological system.

The logical relationship for the application of this compound in generating bioactive compounds is depicted below.

Caption: Logic flow for developing bioactive compounds using this compound.

References

Application Notes and Protocols for N-benzylprop-2-yn-1-amine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylprop-2-yn-1-amine is a versatile chemical reagent employed in the field of bioconjugation. Its key structural feature is a terminal alkyne group, which serves as a reactive handle for covalent modification of biomolecules. This reagent is particularly valuable for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make this compound a valuable tool for researchers in drug discovery, diagnostics, and fundamental biological studies.

The benzyl group attached to the amine can serve as a hydrophobic moiety or as a protecting group, which can be useful for multi-step synthetic strategies. The hydrochloride salt form of this compound enhances its solubility in aqueous buffers commonly used in biological experiments.

Principle of Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound in bioconjugation is its participation in the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule, such as a protein, nucleic acid, or small-molecule drug. The reaction is highly specific, proceeding with high yield under mild, aqueous conditions, and is orthogonal to most biological functional groups, thus minimizing side reactions with native biomolecules.

The catalytic cycle involves the in situ generation of a copper(I) species, typically from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The copper(I) then coordinates with the terminal alkyne, activating it for cycloaddition with the azide partner.

Key Applications

-

Protein Labeling: Introduction of the benzylpropargylamine moiety onto a protein allows for the subsequent attachment of various reporters, such as fluorophores, biotin, or affinity tags that have been functionalized with an azide group.

-

Drug Development: In the synthesis of antibody-drug conjugates (ADCs), this compound can be incorporated into a linker-payload system, enabling the attachment of a cytotoxic drug to a monoclonal antibody.

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either azide or alkyne groups for applications in biosensors and diagnostics.

-

Synthesis of Complex Bioconjugates: The modular nature of click chemistry allows for the construction of intricate biomolecular architectures for various research purposes.

Quantitative Data Summary

The following tables provide representative quantitative data for CuAAC reactions. It is important to note that optimal conditions and outcomes will vary depending on the specific biomolecule and reaction partners.

| Parameter | Typical Value Range | Notes |

| Reaction Time | 1 - 4 hours | Can be influenced by reactant concentrations, temperature, and the specific ligand used. Shorter times are often achievable with optimized conditions. |

| Temperature | 4 - 37 °C | Room temperature is often sufficient. Lower temperatures can be used to minimize potential degradation of sensitive biomolecules. |

| pH | 6.5 - 8.5 | The CuAAC reaction is generally tolerant of a wide pH range. The optimal pH will depend on the stability of the biomolecules involved. |

| Yield of Conjugate | > 80% | High yields are a hallmark of click chemistry. The final yield will depend on purification methods. |

| Degree of Labeling (DOL) | 1 - 5 | For protein labeling, the DOL can be controlled by adjusting the molar ratio of the labeling reagent to the protein. The desired DOL depends on the specific application to avoid compromising protein function. |

Table 1: General Reaction Parameters for CuAAC Bioconjugation.

| Reagent | Recommended Molar Excess (relative to limiting biomolecule) | Purpose |

| Azide- or Alkyne-functionalized tag | 10 - 50 fold | A molar excess is used to drive the reaction to completion. The optimal excess should be determined empirically. |

| Copper(II) Sulfate | 1 - 5 fold | Serves as the precursor to the active copper(I) catalyst. |

| Sodium Ascorbate | 5 - 20 fold | Acts as the reducing agent to generate and maintain the copper(I) catalytic species. |

| Copper-stabilizing Ligand (e.g., TBTA) | 1 - 5 fold (relative to copper) | Accelerates the reaction and protects the biomolecule from potential damage by copper ions. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble alternative. |

Table 2: Representative Reagent Concentrations for a Typical CuAAC Protein Labeling Reaction.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol describes a general method for conjugating this compound to a protein that has been previously functionalized with azide groups.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

-

This compound hydrochloride

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound hydrochloride in deionized water or DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

-

Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

-

Add the TBTA or THPTA stock solution to a final concentration of 1 mM.

-

Premix the CuSO₄ and sodium ascorbate solutions. Add the CuSO₄ stock solution to a final concentration of 0.5 mM, followed by the sodium ascorbate stock solution to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a fluorescent azide.

-

-

Purification:

-

Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the attached molecule has a chromophore).

-

Mandatory Visualizations

Caption: The CuAAC reaction pathway for bioconjugation.

Caption: Experimental workflow for bioconjugation.